molecular formula C11H14Cl2O B13554139 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol

3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13554139
M. Wt: 233.13 g/mol
InChI Key: ZCSPKXIXCCVZGU-UHFFFAOYSA-N
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Description

3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a dimethylpropanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,5-dichlorobenzyl chloride with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-one.

    Reduction: Formation of 3-(2,5-Dichlorophenyl)-2,2-dimethylpropane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol exerts its effects involves interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenol: Shares the dichlorophenyl group but lacks the dimethylpropanol structure.

    3-(2,4-Dichlorophenyl)-2,2-dimethylpropan-1-ol: Similar structure with a different substitution pattern on the phenyl ring.

    2,2-Dimethyl-3-(4-chlorophenyl)propan-1-ol: Contains a single chlorine atom on the phenyl ring.

Uniqueness

3-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-ol is unique due to its specific substitution pattern and the presence of both dichlorophenyl and dimethylpropanol groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H14Cl2O

Molecular Weight

233.13 g/mol

IUPAC Name

3-(2,5-dichlorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H14Cl2O/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5,14H,6-7H2,1-2H3

InChI Key

ZCSPKXIXCCVZGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=CC(=C1)Cl)Cl)CO

Origin of Product

United States

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